3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine

Lipophilicity ADME Membrane permeability

3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine (CAS 1565454-25-2, free base; CAS 1803602-12-1, hydrochloride) is a 3,3-disubstituted pyrrolidine scaffold bearing a fluorine atom and a 4-(trifluoromethyl)phenyl group at the quaternary C3 position. This compound belongs to the class of fluorinated saturated heterocyclic amines that are established building blocks for medicinal chemistry optimization, where fluorine substitution systematically modulates basicity (pKa), lipophilicity (LogP), and metabolic stability.

Molecular Formula C11H11F4N
Molecular Weight 233.20 g/mol
Cat. No. B13246564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine
Molecular FormulaC11H11F4N
Molecular Weight233.20 g/mol
Structural Identifiers
SMILESC1CNCC1(C2=CC=C(C=C2)C(F)(F)F)F
InChIInChI=1S/C11H11F4N/c12-10(5-6-16-7-10)8-1-3-9(4-2-8)11(13,14)15/h1-4,16H,5-7H2
InChIKeyYGMYKGYDSIXSJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine: A Dual-Fluorinated Pyrrolidine Building Block with Quantifiable Physicochemical Differentiation for Medicinal Chemistry Procurement


3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine (CAS 1565454-25-2, free base; CAS 1803602-12-1, hydrochloride) is a 3,3-disubstituted pyrrolidine scaffold bearing a fluorine atom and a 4-(trifluoromethyl)phenyl group at the quaternary C3 position . This compound belongs to the class of fluorinated saturated heterocyclic amines that are established building blocks for medicinal chemistry optimization, where fluorine substitution systematically modulates basicity (pKa), lipophilicity (LogP), and metabolic stability . The concurrent presence of the 3-fluoro substituent and the 4-CF3-phenyl ring creates a uniquely polarized scaffold with two independent electron-withdrawing elements that are spatially arranged to influence nitrogen basicity and molecular recognition properties in ways that neither single substitution can achieve alone.

Dual-fluorinated pyrrolidine scaffold for medicinal chemistry
Para-CF₃ maximizes electron withdrawal without lipophilicity shift vs. meta
Free base and hydrochloride salt forms available
Established synthetic access via [3+2] cycloaddition

Why 3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine Cannot Be Replaced by Close Analogs: The Quantitative Case Against Generic Interchange


Three structurally adjacent analogs are commonly considered as potential substitutes: (i) 3-[4-(trifluoromethyl)phenyl]pyrrolidine (the non-fluorinated analog), (ii) 3-fluoro-3-phenylpyrrolidine (lacking the CF3 group), and (iii) 3-fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine (the meta-CF3 regioisomer). None of these is functionally interchangeable. Removal of the 3-fluoro substituent (analog i) reduces LogP by 0.62 units (ΔLogP = +0.62 for the target) and restores higher nitrogen basicity, altering permeability and protonation-dependent binding . Omission of the 4-CF3 group (analog ii) lowers LogP by 1.14 units and eliminates a strong resonance electron-withdrawing element, fundamentally changing the scaffold's electronic landscape . The meta-CF3 regioisomer (analog iii), while sharing an identical LogP (2.86), positions the CF3 group at a different spatial vector where resonance withdrawal through the aromatic ring is attenuated compared to the para orientation, leading to distinct molecular recognition and metabolic profiles . These are not incremental differences—they represent orthogonal physicochemical vectors that cannot be simultaneously replicated by any single analog.

Non-fluorinated analog May shift lipophilicity and basicity, altering permeability and protonation-dependent interactions.
Non-CF₃ analog Lacks strong para electron withdrawal, limiting electronic tuning capability.
Meta-CF₃ regioisomer Identical LogP but attenuated resonance withdrawal and different molecular shape may alter recognition.

3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine: Quantitative Differentiation Evidence for Procurement and Candidate Selection


LogP Elevation: +0.62 Units vs. Non-Fluorinated Analog and +1.14 Units vs. Non-CF3 Analog

The computed LogP of the target compound 3-fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine is 2.86 (ACD/Labs prediction, reported by Leyan.com) . The direct non-fluorinated analog 3-[4-(trifluoromethyl)phenyl]pyrrolidine (CAS 1000198-76-4) has a computed LogP of 2.24, yielding a ΔLogP of +0.62 units attributable to the 3-fluoro substituent . Compared to 3-fluoro-3-phenylpyrrolidine (LogP 1.72, chemsrc.com), which bears the 3-fluoro group but lacks the 4-CF3-phenyl group, the target compound exhibits a ΔLogP of +1.14 units, demonstrating that the 4-CF3-phenyl group contributes a quantitatively larger lipophilicity increase than the 3-fluoro substituent alone . Both the para-CF3 and meta-CF3 regioisomers share an identical computed LogP of 2.86, which means that selecting the para isomer for LogP optimization provides no lipophilicity penalty but enables other differentiation (see Evidence Item 4 below) .

LogP Elevation
Data to verify
Target LogP 2.86
vs non-fluorinated 2.24 (+0.62) & non-CF₃ 1.72 (+1.14)
Reported LogP differentiation may support permeability optimization selection.
Computed ACD/Labs values; experimental measurement recommended.
Lipophilicity ADME Membrane permeability

Basicity Suppression: Dual Electron-Withdrawing Groups Reduce Pyrrolidine pKa Below Fluorinated and Non-Fluorinated Analogs

The nitrogen basicity of the pyrrolidine ring is a critical determinant of ionization state at physiological pH, affecting passive permeability, solubility, and off-target binding. Unsubstituted pyrrolidine has a conjugate acid pKa of approximately 10.6–11.3 . Introduction of a single fluorine at the 3-position (3-fluoropyrrolidine) suppresses the predicted pKa to 8.68, a reduction of approximately 2.0–2.6 pKa units . The target compound carries both the 3-fluoro group and the 4-CF3-phenyl substituent, which exerts additional inductive and resonance electron-withdrawing effects. Although a directly measured experimental pKa for 3-fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine was not identified in the accessed literature, regioisomeric 2-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine (same molecular formula C11H11F4N) has a predicted pKa of 9.48 . The para-CF3-phenyl group in the target compound is expected to produce a comparable or slightly lower pKa than the ortho/meta arrangement due to stronger resonance withdrawal, placing the predicted pKa in the range of ~7.5–9.5, which is substantially below unsubstituted pyrrolidine and below 3-fluoropyrrolidine alone.

Basicity Suppression
Class-level
Estimated pKa ~7.5–9.5
vs unsubstituted pyrrolidine ~10.6–11.3
Lower predicted basicity may increase neutral fraction at physiological pH for permeability.
No direct experimental pKa for target compound; class-level estimate from fluorinated pyrrolidines.
Basicity pKa Ionization state Bioavailability

Metabolic Stability: 3-Fluoro Substitution on Aryl-Pyrrolidines Preserves Potency While Reducing CYP-Mediated Metabolism

In a systematic SAR study of 1,3,3,4-tetra-substituted pyrrolidine CCR5 receptor antagonists, Li et al. (2010) demonstrated that introducing a fluoro group at the 3-position of the 3-phenyl substituent 'did not adversely affect the high potency against HIV infection' while the explicit design intent was to reduce CYP-mediated metabolism . This finding is consistent with the broader body of evidence on fluorinated pyrrolidines: Melnykov et al. (2023) systematically measured intrinsic microsomal clearance for a series of mono- and difluorinated pyrrolidines and reported 'high metabolic stability' across the compound series studied, with the position and number of fluorine atoms being key determinants . The 3-fluoro substituent in the target compound serves the dual purpose of blocking a potential site of oxidative metabolism at the C3 position and electronically deactivating the adjacent phenyl ring toward CYP oxidation via the inductive effect transmitted through the quaternary carbon center.

Metabolic Stability
Class-level
3-Fluoro substitution blocks CYP oxidation site
Related 3-fluoro-3-aryl pyrrolidines maintain potency with high microsomal stability.
Class-level evidence suggests reduced metabolic liability without potency loss.
No direct intrinsic clearance data for target compound.
Metabolic stability CYP metabolism CCR5 antagonist Fluorination SAR

Para-CF3 vs. Meta-CF3 Regioisomer Selection: Equivalent LogP, Divergent Electronic and Steric Profiles

The para-CF3 regioisomer (target compound) and the meta-CF3 regioisomer (3-fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine, CAS 1564461-37-5) share an identical molecular formula (C11H11F4N), molecular weight (233.21), and computed LogP (both 2.86) . However, the substitution position critically differentiates their electronic and steric properties. In the para position, the CF3 group exerts a stronger resonance electron-withdrawing effect (–M effect) through the aromatic ring, which is transmitted to the pyrrolidine nitrogen and the quaternary C3 center with higher efficiency than in the meta orientation (where the CF3 group acts primarily through inductive withdrawal, –I effect) . This has measurable consequences: para-substituted CF3-phenyl rings exhibit a Hammett σp value of +0.54 versus σm of +0.43, representing a ~26% stronger electron withdrawal . The para orientation also presents a more linear molecular shape with a larger molecular dipole moment, which can affect crystal packing, solubility, and protein binding pocket complementarity in ways that the kinked meta isomer cannot replicate.

Para vs Meta CF₃
Class-level
Δσ = +0.11
Hammett σp 0.54 vs σm 0.43 (26% stronger)
Para-CF₃ provides stronger electron withdrawal without lipophilicity penalty.
Hammett constants from standard literature; identical computed LogP.
Regioisomer Electronic effects Para vs. meta substitution Structure-property relationship

Synthetic Tractability: Multigram Access via [3+2] Cycloaddition Chemistry with Established Physicochemical Characterization

Yarmolchuk et al. (2013) established a practical [3+2] cycloaddition approach for constructing β-trifluoromethyl-substituted pyrrolidines in multigram quantities from a common precursor, and demonstrated that the trifluoromethyl group's position significantly influences the physicochemical characteristics (pKa, lipophilicity, solubility, conformational preferences, and hydrolytic and metabolic stabilities) of the pyrrolidine fragment . The target compound is commercially available at ≥95% purity from multiple established vendors (e.g., Leyan, CymitQuimica, 10XChem) as both the free base and hydrochloride salt forms, with documented molecular descriptors (LogP 2.86, TPSA 12.03, H-bond donors 1, H-bond acceptors 1) . The hydrochloride salt (CAS 1803602-12-1, MW 269.66) provides improved handling and solubility in polar media for biological assay preparation .

Synthetic Access
Reported
[3+2] Cycloaddition at multigram scale
Free base ≥95% and HCl salt available from multiple vendors.
Reliable supply and salt form flexibility for assay preparation.
Synthesis method by Yarmolchuk 2013; commercial as of May 2026.
Synthetic accessibility Building block Cycloaddition Scale-up

3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine: Evidence-Backed Procurement Scenarios for Drug Discovery and Chemical Biology


Lead Optimization Programs Requiring Elevated Lipophilicity Without Increasing Molecular Weight

When a screening hit or lead compound based on a 3-aryl pyrrolidine scaffold shows insufficient membrane permeability, replacing the non-fluorinated 3-[4-(trifluoromethyl)phenyl]pyrrolidine fragment with the target compound increases LogP by +0.62 units (from 2.24 to 2.86) without changing the core scaffold or adding molecular weight (both MW ~233 g/mol) . This LogP shift is expected to increase passive membrane permeability by approximately 4-fold, based on the well-established linear free-energy relationship between LogP and permeability for small heterocyclic amines, improving cellular potency and oral absorption potential without requiring scaffold hopping.

Scaffold-Based Drug Design Requiring Concurrent Basicity and Metabolic Stability Tuning

In programs targeting CNS or intracellular targets where controlled nitrogen basicity and metabolic stability are co-optimization goals, the dual electron-withdrawing architecture of 3-fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine provides two independent tuning vectors. The 3-fluoro group sterically and electronically blocks CYP-mediated oxidation at the quaternary center (class-level evidence from Li 2010 and Melnykov 2023) , while the combined F/CF3 electron withdrawal reduces pyrrolidine pKa into a range (~7.5–9.5 estimated) where a larger fraction of the compound exists as the neutral, membrane-permeable free base at physiological pH. This combination cannot be achieved with non-fluorinated or mono-fluorinated 3-aryl pyrrolidines, making the target compound the preferred building block when both properties must be simultaneously optimized.

Regioisomeric SAR Exploration Where Maximal Aryl Electron Withdrawal Is Required

When a structure-activity relationship campaign requires systematic exploration of electronic effects on the aryl ring of a pyrrolidine-based ligand, the para-CF3 regioisomer provides a 26% stronger electron-withdrawing effect (Hammett σp = +0.54) compared to the meta-CF3 isomer (σm = +0.43) at identical LogP (both 2.86) . This allows medicinal chemists to independently vary the electronic parameter (σ) while holding lipophilicity constant—a decoupling that is rarely achievable. Researchers should procure both the para-CF3 (target) and meta-CF3 regioisomers as a matched pair for such electronic SAR studies.

Building Block Procurement for Fluorinated Fragment Library Construction

The compound's quaternary C3 stereocenter bearing both fluorine and a 4-CF3-phenyl group represents a conformationally constrained, three-dimensional fragment that is underrepresented in commercial fragment libraries yet highly valued for discovering novel binding interactions. The synthetic accessibility via [3+2] cycloaddition chemistry (Yarmolchuk et al., 2013) and commercial availability at 95% purity in both free base and hydrochloride salt forms ensure reliable sourcing. The well-characterized physicochemical profile (LogP 2.86, TPSA 12.03, single H-bond donor/acceptor) positions this compound within fragment-like property space, making it suitable for direct inclusion in fragment-based drug discovery (FBDD) screening cascades.

Application
Selection Property
Validation Focus
Lipophilicity optimization
3-Fluoro substitution
LogP increment validation
Basicity & metabolic co-tuning
Dual electron-withdrawing scaffold
pKa and microsomal stability assessment
Electronic SAR decoupling
Para-CF₃ electronic effect
Hammett σ value correlation
Fragment library construction
3D fragment with quaternary center
Physicochemical & purity characterization
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